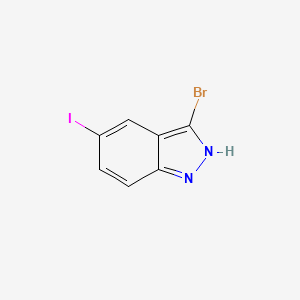
3-Bromo-5-yodo-1H-indazol
Descripción general
Descripción
3-Bromo-5-iodo-1H-indazole is a halogenated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrrole ring fused to a benzene ring, and the presence of bromine and iodine atoms on this scaffold suggests potential utility in various chemical reactions, particularly in the synthesis of poly-substituted indazoles through cross-coupling reactions .
Synthesis Analysis
The synthesis of halogenated indazoles, such as 3-bromo-5-iodo-1H-indazole, typically involves the introduction of halogen atoms at specific positions on the indazole ring. For instance, the synthesis of 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole has been reported as part of a divergent synthesis strategy using palladium cross-coupling reactions . Although the specific synthesis of 3-bromo-5-iodo-1H-indazole is not detailed in the provided papers, the methodologies described for related compounds suggest that similar strategies could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), can also be used to predict the molecular structure and properties of halogenated indazoles .
Chemical Reactions Analysis
Halogenated indazoles are versatile intermediates in organic synthesis. The presence of bromine and iodine allows for further functionalization through various chemical reactions. For instance, the bromination of indazole has been studied, revealing the reactivity of different positions on the indazole ring . Additionally, palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents onto the indazole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-5-iodo-1H-indazole can be inferred from studies on similar compounds. For example, the crystal structure, vibrational frequencies, and thermodynamic properties of a bromobenzyl-substituted benzoxazole were investigated using experimental and theoretical methods . These properties are crucial for understanding the reactivity and stability of the compound under different conditions.
Aplicaciones Científicas De Investigación
Química medicinal: Agentes anticancerígenos
El 3-Bromo-5-yodo-1H-indazol sirve como un intermedio clave en la síntesis de compuestos con potentes propiedades anticancerígenas. Su motivo estructural se encuentra en moléculas que inhiben la proliferación celular en varias líneas celulares de cáncer. Los átomos de halógeno, particularmente el yodo, son cruciales para la actividad antitumoral, ya que pueden influir en las propiedades electrónicas de la molécula y su interacción con los objetivos biológicos .
Productos farmacéuticos: Inhibidores de la proteasa del VIH
El núcleo de indazol es integral para la estructura de varios inhibidores de la proteasa del VIH. Las modificaciones en las posiciones 3 y 5, como la bromación y la yodación, pueden mejorar la afinidad de unión de estos inhibidores a la proteasa del VIH, mejorando así su eficacia en la prevención de la replicación viral .
Neurociencia: Antagonistas de los receptores de serotonina
Los compuestos derivados del this compound se han explorado como antagonistas de los receptores de serotonina. Estos antagonistas tienen aplicaciones potenciales en el tratamiento de trastornos neurológicos como la ansiedad, la depresión y la esquizofrenia al modular los niveles de serotonina en el cerebro .
Enfermedades inflamatorias: Agentes antiinflamatorios
El andamiaje de indazol se encuentra comúnmente en los agentes antiinflamatorios. La presencia de bromo y yodo en la estructura del this compound puede contribuir al desarrollo de nuevos fármacos antiinflamatorios con una selectividad y potencia mejoradas .
Terapéutica respiratoria: Inhibidores de la fosfoinositida 3-quinasa δ
Los inhibidores selectivos de la fosfoinositida 3-quinasa δ, que desempeñan un papel en el tratamiento de enfermedades respiratorias, pueden sintetizarse utilizando this compound como punto de partida. La parte halogenada de indazol es crucial para la inhibición selectiva de esta quinasa, que está involucrada en las respuestas inflamatorias en el sistema respiratorio .
Investigación antibacteriana: Desarrollo de nuevos antibióticos
El núcleo de indazol, cuando se halogena con bromo y yodo, ha mostrado promesa en el desarrollo de nuevos agentes antibacterianos. Estos agentes pueden dirigirse a cepas bacterianas resistentes al interferir con la síntesis de proteínas bacterianas o los procesos de replicación del ADN .
Inhibición enzimática: Inhibidores de la aldosa reductasa y la acetilcolinesterasa
Los derivados del this compound se han estudiado como inhibidores de enzimas como la aldosa reductasa y la acetilcolinesterasa. Los inhibidores de la aldosa reductasa tienen aplicaciones en el manejo de complicaciones de la diabetes, mientras que los inhibidores de la acetilcolinesterasa se utilizan en el tratamiento de la enfermedad de Alzheimer .
Síntesis química: Reacciones catalizadas por metales de transición
En química sintética, el this compound se utiliza en reacciones catalizadas por metales de transición para construir arquitecturas moleculares complejas. Los halógenos actúan como buenos grupos salientes o pueden utilizarse en reacciones de acoplamiento cruzado para formar enlaces carbono-nitrógeno, expandiendo la utilidad de este compuesto en la creación de diversas moléculas orgánicas .
Safety and Hazards
Safety information for 3-Bromo-5-iodo-1H-indazole indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, using only under a chemical fume hood, and not breathing the dust, vapor, mist, or gas .
Mecanismo De Acción
Target of Action
3-Bromo-5-iodo-1H-indazole is a type of indazole-containing heterocyclic compound . Indazoles have a wide variety of medicinal applications and are known to be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . .
Mode of Action
Indazole compounds are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indazole compounds are known to affect various biochemical pathways, leading to their wide variety of medicinal applications .
Result of Action
Indazole compounds are known for their wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Propiedades
IUPAC Name |
3-bromo-5-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQOXWKMCDTDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646297 | |
| Record name | 3-Bromo-5-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-16-4 | |
| Record name | 3-Bromo-5-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





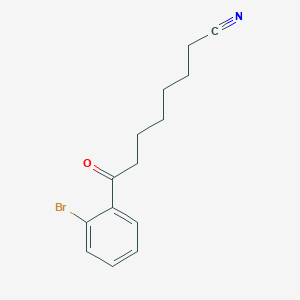
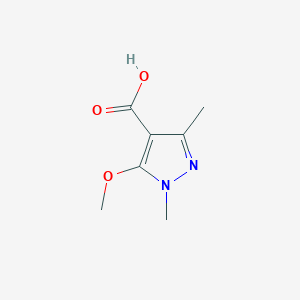

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)



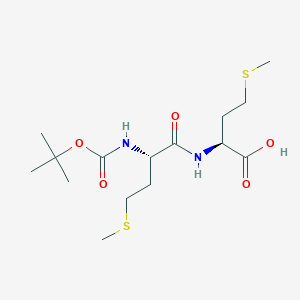
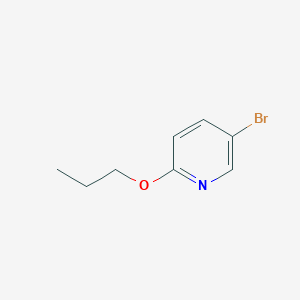


![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)